molecular formula C13H14N4O2S B2545091 3-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]methoxy}pyridine CAS No. 2380096-84-2

3-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]methoxy}pyridine

Cat. No.: B2545091
CAS No.: 2380096-84-2
M. Wt: 290.34
InChI Key: UTOFBFFHMWDLDH-UHFFFAOYSA-N
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Description

3-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]methoxy}pyridine is a complex organic compound that features a pyridine ring, an azetidine ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]methoxy}pyridine typically involves multiple steps. One common route starts with the preparation of the 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride, which is then reacted with azetidine to form the azetidin-3-yl derivative. This intermediate is subsequently reacted with 3-hydroxypyridine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]methoxy}pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]methoxy}pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Shares the thiadiazole ring but lacks the azetidine and pyridine rings.

    3-Hydroxypyridine: Contains the pyridine ring but lacks the azetidine and thiadiazole rings.

    Azetidine-3-carboxylic acid: Contains the azetidine ring but lacks the pyridine and thiadiazole rings.

Uniqueness

3-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]methoxy}pyridine is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(4-methylthiadiazol-5-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-9-12(20-16-15-9)13(18)17-6-10(7-17)8-19-11-3-2-4-14-5-11/h2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOFBFFHMWDLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CC(C2)COC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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